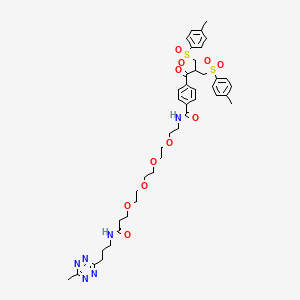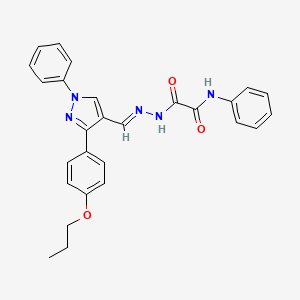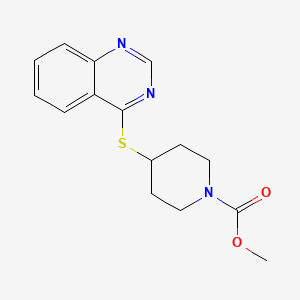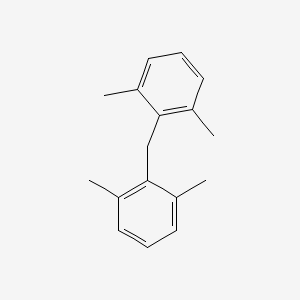![molecular formula C15H24O10 B15074121 (2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclopentapyran structure. This compound is notable for its intricate stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the glycosylation reaction , where a glycosyl donor reacts with an acceptor molecule under acidic or basic conditions to form the glycosidic bond. The reaction conditions often include the use of Lewis acids like BF3·Et2O or Brønsted acids such as trifluoromethanesulfonic acid (TfOH) to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis due to its high stereoselectivity and mild reaction conditions. Enzymes like glycosyltransferases can be employed to catalyze the formation of the glycosidic bond, ensuring the correct stereochemistry is achieved.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form carbonyl compounds.
Reduction: The compound can be reduced to form alditols, where the carbonyl groups are converted back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or can be used.
Reduction: or are common reducing agents.
Substitution: in the presence of a base can be used to convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alditols.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a substrate for studying enzyme activities, particularly those involved in glycosylation processes.
Medicine
pharmaceuticals due to its unique structure and biological activity.
Industry
Industrially, it can be used in the production of specialty chemicals and biomaterials due to its complex structure and functional groups.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific enzymes and receptors . The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cell membrane receptors , triggering specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- 2,2′-Bipyridyl
- 4,4′-Dimethoxy-2,2′-bipyridine
Uniqueness
The uniqueness of This compound lies in its complex stereochemistry and the presence of multiple hydroxyl groups, which provide a high degree of functionality and reactivity. This makes it distinct from other similar compounds that may lack such intricate stereochemistry or functional group diversity.
Eigenschaften
Molekularformel |
C15H24O10 |
|---|---|
Molekulargewicht |
364.34 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C15H24O10/c1-13(20)2-3-14(21)4-5-23-12(9(13)14)24-11-8(18)7(17)10(19)15(22,6-16)25-11/h4-5,7-12,16-22H,2-3,6H2,1H3/t7-,8-,9?,10+,11+,12?,13+,14-,15+/m1/s1 |
InChI-Schlüssel |
VSKORLRIJDSSSC-FFXJTOOKSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@@]2(C1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O)O |
Kanonische SMILES |
CC1(CCC2(C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)


![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)



![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)

![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
